(6R)-8-Chloro-6-hydroxyoctanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188412-11-5 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
(6R)-8-chloro-6-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12)/t7-/m1/s1 |
InChI Key |
WXPREQDMOKXUIM-SSDOTTSWSA-N |
Isomeric SMILES |
C(CCC(=O)O)C[C@H](CCCl)O |
Canonical SMILES |
C(CCC(=O)O)CC(CCCl)O |
Origin of Product |
United States |
Nomenclature and Stereochemical Designation of 6r 8 Chloro 6 Hydroxyoctanoic Acid
Systematic IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (6R)-8-chloro-6-hydroxyoctanoic acid . nih.gov This name is derived by identifying the longest carbon chain containing the principal functional group, which is the carboxylic acid. The chain is an octanoic acid, and it is substituted with a chloro group at the 8th carbon and a hydroxy group at the 6th carbon. The "(6R)" prefix specifies the absolute configuration at the chiral center, which is the 6th carbon atom.
Chiral Center Configuration: (6R)
The designation "(6R)" indicates the specific three-dimensional arrangement of the substituents around the chiral carbon at position 6. This is determined by the Cahn-Ingold-Prelog (CIP) priority rules. cymitquimica.comchemicalbook.com In the case of this compound, the four groups attached to the chiral carbon are prioritized as follows:
-OH (hydroxyl group): Oxygen has a higher atomic number than carbon.
-CH2CH2Cl (2-chloroethyl group): The carbon in this group is attached to a chlorine atom.
-(CH2)4COOH (carboxybutyl group): This is a four-carbon chain terminating in a carboxylic acid.
-H (hydrogen atom): Hydrogen has the lowest atomic number.
When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "R" (from the Latin rectus for right) designation. cymitquimica.com This specific stereochemistry is critical for its role as a precursor in the synthesis of biologically active molecules.
Synonyms and Common Designations in Academic Literature
In scientific literature and chemical catalogs, this compound is often referred to by various synonyms and designations. These include:
(+)-8-Chloro-6-hydroxyoctanoic acid nih.gov
(R)-8-Chloro-6-hydroxyoctanoic acid
Octanoic acid, 8-chloro-6-hydroxy-, (6R)- guidechem.com
The use of "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right. This is an experimentally determined property and is often used to distinguish it from its levorotatory counterpart, the (S)-enantiomer.
Chemical and Physical Properties
While specific experimental data for the pure (6R) enantiomer is not always readily available, the properties of the racemic mixture provide a useful reference.
| Property | Value | Source |
| Molecular Formula | C8H15ClO3 | nih.gov |
| Molecular Weight | 194.66 g/mol | lookchem.com |
| Melting Point | 51-53 °C (for the racemate) | chemicalbook.com |
| Boiling Point | 160-165 °C at 0.5 Torr (for the racemate) | |
| Density | 1.183 g/cm³ (predicted) |
Research Findings
This compound is a valuable chiral building block. Patent literature highlights its crucial role in the stereospecific synthesis of (R)-α-lipoic acid. The process often involves the resolution of racemic 8-chloro-6-hydroxyoctanoic acid to isolate the desired (R)-enantiomer. This enantiomer can then be converted to (R)-α-lipoic acid while retaining the stereochemical integrity at the C6 position.
Synthetic Methodologies for 6r 8 Chloro 6 Hydroxyoctanoic Acid and Its Esters
Chemical Synthesis Pathways
Conventional chemical synthesis provides several routes to obtain 8-chloro-6-hydroxyoctanoic acid and its esters, often beginning with the creation of a racemic mixture followed by resolution.
Derivatization from Related Halogenated Octanoic Acid Precursors
The chemical modification, or derivatization, of related halogenated octanoic acid precursors is a fundamental strategy in the synthesis of (6R)-8-chloro-6-hydroxyoctanoic acid. This often involves the introduction or modification of functional groups to achieve the desired structure and stereochemistry. For instance, the conversion of 8-chloro-6-hydroxyoctanoic acid to its alkyl esters can be achieved through esterification with an alcohol in the presence of a catalyst like hydrochloric acid. google.com
Furthermore, the hydroxyl group of 8-chloro-6-hydroxyoctanoic acid can be derivatized. For example, it can be treated with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like triethylamine, to form a sulfonyloxy derivative. google.com This transformation is crucial for subsequent reactions where the configuration at the chiral center needs to be either retained or inverted.
The process of halogenation itself can be a key derivatization step. While enzymatic halogenation offers high regio- and stereospecificity, chemical halogenation methods are also employed, though they may require more stringent conditions and the use of protecting groups to avoid side reactions. nih.gov
Racemic Mixture Preparation and Resolution Strategies
A common approach to obtaining the desired (6R)-enantiomer involves the initial preparation of a racemic mixture of 8-chloro-6-hydroxyoctanoic acid, followed by a resolution step. The racemic acid can be prepared by the hydrolysis of its racemic alkyl esters. google.com
One established method for resolving this racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent. google.com For example, the reaction of racemic 8-chloro-6-hydroxyoctanoic acid with an optically active amine, such as R-(+)-α-methylbenzylamine, leads to the formation of a pair of diastereomeric salts. google.com Due to their different physical properties, these salts can be separated. The less soluble salt can be isolated through crystallization. Subsequently, the pure diastereomeric salt is treated with an acid to decompose it, yielding the optically pure (+)-8-chloro-6-hydroxyoctanoic acid. google.com
Biocatalytic Synthesis and Enantioselective Production
Biocatalysis has emerged as a powerful tool for the enantioselective production of this compound and its esters, offering high yields and enantiomeric purity.
Enzymatic Reduction of 8-Chloro-6-oxooctanoic Acid Alkyl Esters
A highly effective method for producing enantiomerically pure (R)- or (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters is the enzymatic reduction of the corresponding prochiral 8-chloro-6-oxooctanoic acid alkyl esters. google.comgoogle.com This biocatalytic approach utilizes enzymes, such as alcohol dehydrogenases or carbonyl reductases, in the presence of a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). google.comgoogle.com The choice of enzyme is critical as it dictates the stereochemical outcome of the reduction, leading to either the (R)- or (S)-enantiomer. google.comgoogle.com
This method is advantageous as it allows for the direct production of the desired enantiomer with high enantiopurity, bypassing the need for classical resolution of a racemic mixture. google.com The starting materials, 8-chloro-6-oxooctanoic acid alkyl esters, are readily accessible through known chemical methods. google.com
Alcohol dehydrogenases (ADHs) are particularly well-suited for the enantioselective reduction of 8-chloro-6-oxooctanoic acid alkyl esters. google.comgoogle.com The stereoselectivity of the reduction is dependent on the specific ADH used. google.com
For instance, the use of alcohol dehydrogenase from Thermoanaerobium brokii facilitates the reduction of 8-chloro-6-oxooctanoic acid alkyl esters to yield the enantiomerically pure (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester. google.comgoogle.com Conversely, employing alcohol dehydrogenase from Lactobacillus brevis results in the formation of the (S)-8-chloro-6-hydroxyoctanoic acid alkyl ester, although with a lower enantiomeric excess. google.comgoogle.com
The table below provides a list of enzymes, including various alcohol dehydrogenases, that have demonstrated activity in the reduction of 8-chloro-6-oxooctanoic acid alkyl esters. google.com
| Enzyme Source | Cofactor |
| Thermoanaerobium brokii ADH | NAD(P)H |
| Lactobacillus brevis ADH | NAD(P)H |
| Geotrichum candidum | |
| Mucor racemosus |
This enzymatic approach represents a significant advancement in the synthesis of chiral intermediates, offering a more efficient and environmentally friendly alternative to traditional chemical methods.
Application of Carbonyl Reductases (CR)
The enzymatic reduction of a prochiral ketone, specifically an 8-chloro-6-oxooctanoic acid alkyl ester, stands as a direct and effective method for producing the chiral (R)-alcohol. google.comgoogle.com This biotransformation is catalyzed by alcohol dehydrogenases or, more specifically, carbonyl reductases (KREDs), which are capable of stereoselectively reducing the carbonyl group. google.comresearchgate.net The process relies on the enzyme's ability to deliver a hydride ion to one face of the ketone, resulting in the formation of the desired (R)-enantiomer with high optical purity. researchgate.net
Carbonyl reductases exhibit excellent activity and selectivity in this conversion. For instance, a KRED from Scheffersomyces stipitis has been identified as an efficient biocatalyst for the stereoselective reduction of methyl 8-chloro-6-oxooctanoate. researchgate.net Similarly, engineered short-chain carbonyl reductases (SCRs) have been developed through methods like random and site-saturation mutagenesis to enhance catalytic efficiency for related substrates. nih.gov These enzymes facilitate the synthesis of the target chiral alcohol, which serves as a key precursor for pharmaceutically significant molecules. researchgate.net The reduction is dependent on a nicotinamide cofactor, either NAD(H) or NADP(H), which provides the necessary reducing equivalents. google.comgoogle.com
Cofactor Regeneration Systems in Enzymatic Reduction
The high cost of nicotinamide cofactors like NADH and NADPH necessitates their use in catalytic amounts, which requires an efficient in-situ regeneration system. illinois.edu Cofactor-dependent enzymes, such as carbonyl reductases, consume the cofactor in stoichiometric amounts, making regeneration crucial for the economic viability of large-scale synthesis. illinois.edu An effective regeneration system drives the primary reaction to completion, simplifies product isolation, and minimizes costs. illinois.edu
Enzymatic methods are the most common and compatible approach for cofactor recycling. acs.org A widely used strategy pairs the primary carbonyl reductase with a secondary dehydrogenase that oxidizes a cheap co-substrate, thereby reducing the oxidized cofactor (NADP⁺ or NAD⁺) back to its active form (NADPH or NADH). illinois.eduacs.org
Two of the most prevalent systems are:
Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconic acid, concurrently reducing NAD⁺ or NADP⁺. nih.govnih.gov The GDH system, often using GDH from Bacillus megaterium, is highly efficient and has been successfully coupled with KREDs for the synthesis of chiral alcohols. acs.orgnih.gov
Formate (B1220265) Dehydrogenase (FDH): This system uses formate as the co-substrate, which is oxidized to carbon dioxide. illinois.edunih.gov The FDH from sources like Candida boidinii is frequently used for NADH regeneration and has proven effective in driving reductive aminations and alcohol synthesis. illinois.edunih.gov
These regeneration systems can be implemented using isolated enzymes or co-expressed within whole-cell biocatalysts, where the cell's metabolic pathways can also contribute to cofactor recycling. acs.orgnih.gov
Lipase-Mediated Kinetic Resolution of Racemic (6R/S)-8-Chloro-6-hydroxyoctanoic Acid Esters
Kinetic resolution is an alternative biocatalytic strategy that separates a racemic mixture of (6R/S)-8-chloro-6-hydroxyoctanoic acid esters. This method utilizes the enantioselectivity of lipases, which preferentially catalyze the transformation (e.g., hydrolysis or transesterification) of one enantiomer at a much higher rate than the other. researchgate.net This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a product) from the unreacted, slow-reacting enantiomer. researchgate.net Lipases are particularly well-suited for this purpose due to their stability in organic solvents and their ability to act on a wide range of substrates without requiring cofactors. nih.gov
Screening and Selection of Stereoselective Lipases (e.g., Lipase (B570770) PS-D, MY, CRL)
The success of a kinetic resolution hinges on the selection of a highly enantioselective lipase. researchgate.net This is typically achieved by screening a panel of commercially available lipases from various microbial sources under defined reaction conditions. semanticscholar.org Key parameters evaluated during screening include conversion percentage and, most importantly, enantiomeric excess (ee) of both the product and the remaining substrate, which are used to determine the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. semanticscholar.orgnih.gov
For the resolution of chiral alcohols and related esters, several lipases have proven effective. Lipases from Candida rugosa (CRL), Pseudomonas cepacia (Lipase PS), and Candida antarctica Lipase B (CALB) are frequently employed and often exhibit high enantioselectivity in the kinetic resolution of chiral secondary alcohols. semanticscholar.orgmdpi.com The choice of the best-performing lipase is substrate-dependent, necessitating an initial screening process for each specific racemic mixture. nih.gov
Table 1: Example of Lipase Screening for Kinetic Resolution of a Model Racemic Alcohol
| Lipase Source | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) | Reference |
| Lipase from Pseudomonas cepacia (Amano PS) | 30 | 96 (for remaining alcohol) | High | mdpi.com |
| Lipase from Candida rugosa (CRL) | 47 | 99 (for ester product) | 185 | semanticscholar.org |
| Lipase from Candida antarctica B (CALB) | >45 | >99 | >200 | nih.gov |
| Lipase from Aspergillus terreus | 46 | 96 (for remaining ester) | 129 | nih.gov |
Optimization of Biocatalytic Reaction Parameters
Substrate Concentration Effects
The concentration of the substrate can significantly influence the rate and efficiency of the biocatalytic reaction. nih.gov Generally, increasing the substrate concentration can lead to a higher reaction rate, but only up to a certain point, beyond which substrate inhibition may occur. mdpi.com In lipase-catalyzed hydrolysis, a higher concentration of the ester substrate can increase the reaction rate, but a corresponding increase in water concentration can lead to a higher apparent K(m) for the ester, potentially decreasing the rate at low ester concentrations. nih.gov For large-scale industrial applications, achieving high product yields from high substrate concentrations is economically desirable. Research has demonstrated successful biotransformations at very high substrate loadings, such as 500 g L⁻¹, by employing optimized whole-cell systems. nih.gov In some cases, adding the substrate in a controlled manner or using a biphasic system where an organic solvent acts as a substrate reservoir can mitigate inhibition and solubility issues, allowing for high volumetric productivity. nih.gov
Reaction Medium and Solvent Systems (e.g., Aqueous/Biphasic)
The choice of solvent or reaction medium is a critical parameter in lipase-catalyzed reactions, as it affects enzyme activity, stability, and enantioselectivity. mdpi.comnih.gov Lipases are generally more stable and active in hydrophobic organic solvents (those with a high log P value) compared to polar, water-miscible solvents. nih.gov Hydrophobic solvents help maintain the essential layer of water around the enzyme necessary for catalytic activity, whereas polar solvents can strip this water layer, leading to inactivation. nih.gov
Table 2: Influence of Solvent Type on Lipase-Catalyzed Reactions
| Solvent Property | Effect on Lipase Catalysis | Reference |
| Hydrophobic (high log P, e.g., hexane (B92381), toluene) | Generally higher reaction rates and stability. | nih.gov |
| Hydrophilic (low log P, e.g., acetonitrile) | Often leads to decreased enzyme activity or denaturation. | mdpi.com |
| Biphasic (Aqueous/Organic) | Allows for high substrate loading in the organic phase while the enzyme remains in the aqueous phase. Can enhance productivity and simplify product separation. | nih.govnih.gov |
| Water Activity (aw) | A critical parameter in organic media. Optimal aw is required to maintain enzyme flexibility and activity without promoting unwanted hydrolysis. | nih.gov |
Biphasic systems, consisting of an aqueous phase containing the enzyme and an organic phase containing the substrate, are particularly advantageous. nih.gov This setup allows for high concentrations of hydrophobic substrates while preventing enzyme inhibition. nih.gov For example, a water-octanol biphasic system was successfully used for the biosynthesis of a related chloro-hydroxy ester, where the organic solvent acted as a reservoir for the substrate, leading to high yields and productivity. nih.gov The selection of an appropriate solvent system is therefore a key step in optimizing the lipase-mediated resolution process.
pH and Temperature Optimization
The catalytic activity of enzymes is profoundly influenced by the pH and temperature of the reaction medium. Optimizing these parameters is crucial for maximizing the reaction rate and the stability of the biocatalyst, ultimately leading to higher yields of the target molecule.
In the chemoenzymatic synthesis of ethyl 6-hydroxy-8-chlorooctanoate, the optimization of the enzyme-catalyzed reduction step is a key focus. Research has demonstrated that for the reduction of the precursor, ethyl 8-chloro-6-oxooctanoate, using the keto reductase HGD-1, the optimal conditions involve a pH range of 6.5 to 7.5 and a temperature range of 25-30 °C. researchgate.net These conditions, in conjunction with optimized substrate and catalyst concentrations, led to a substrate conversion rate exceeding 95% and a product yield of 92%. researchgate.net
Another approach involves the enzymatic resolution of racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester using a lipase. In one study, the reaction was carried out in a phosphate buffer system at a pH of 7.0 and a temperature of 30°C. google.com These conditions were identified as optimal for the lipase-mediated acylation to selectively resolve the racemic mixture.
The table below summarizes the optimized pH and temperature conditions for different enzymatic systems used in the synthesis of this compound esters.
| Enzyme System | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| Keto reductase HGD-1 | Ethyl 8-chloro-6-oxooctanoate | 6.5 - 7.5 | 25 - 30 | researchgate.net |
| Lipase PS-D | Racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester | 7.0 | 30 | google.com |
| Bacillus cereus TQ-2 (whole cell) | Acetophenone (model substrate) | 5.0 - 9.0 (broad range) | 30 | mdpi.com |
Note: Data for Bacillus cereus TQ-2 is for a model substrate but indicates the typical operational range for such biocatalysts.
Enantiomeric Excess (ee) Enhancement Strategies
Achieving a high enantiomeric excess (ee) is the primary goal of asymmetric synthesis. In the context of this compound, this is critical for its application as a chiral building block. The primary strategy for enhancing enantiomeric excess in chemoenzymatic methods is the selection of a highly stereoselective enzyme.
The use of specific microorganisms or their isolated enzymes is a common approach. For instance, the strain Geotrichum candidum is utilized for the biocatalytic reduction of 8-chloro-6-oxo-octanoic acid alkyl esters to produce the (R)-enantiomer. google.com Similarly, alcohol dehydrogenases from sources like Lactobacillus brevis or Thermoanaerobium brokii can be employed for the enzymatic reduction of the same precursor to yield the desired (R)- or (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters. google.com
In a method involving lipase-catalyzed resolution, optimization of the reaction conditions led to a product with an optical purity of 93.8% ee and a yield of 46.7%. google.com This demonstrates that even with resolution of a racemate, significant enantiomeric enrichment can be achieved.
Furthermore, a two-step enzymatic asymmetric reduction system has been described for producing a doubly chiral compound, which highlights the power of using multiple, highly selective enzymatic steps to build stereocenters with high fidelity. nih.gov In this system, one enzyme establishes the first chiral center, and a second enzyme acts on the product to create the second, resulting in a product with 94% enantiomeric excess. nih.gov
The table below presents findings on enantiomeric excess from different studies.
| Enzymatic Method | Enzyme/Microorganism | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | Geotrichum candidum | 8-chloro-6-oxo-octanoic acid alkyl ester | Not specified, produces (R)-enantiomer | google.com |
| Enzymatic Resolution | Lipase PS-D | Racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester | 93.8% | google.com |
| Two-step Asymmetric Reduction | S. cerevisiae Old Yellow Enzyme 2 & C. aquaticum Levodione Reductase | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | 94% | nih.gov |
Chemoenzymatic Approaches for Chiral Purity
Chemoenzymatic approaches provide a powerful and sustainable route to enantiomerically pure this compound and its esters. These methods strategically combine the efficiency of chemical synthesis for creating the basic carbon skeleton with the high selectivity of biocatalysts for introducing chirality.
A prominent chemoenzymatic strategy begins with the chemical synthesis of a prochiral ketone, such as an 8-chloro-6-oxooctanoic acid alkyl ester. google.com This precursor is then subjected to an enantioselective enzymatic reduction to furnish the desired chiral alcohol. This approach avoids the need for classical resolution of a racemic mixture, which has a theoretical maximum yield of 50% for the desired enantiomer without a recycling process. google.comgoogle.com
One such method utilizes a keto reductase, HGD-1, to effectively catalyze the preparation of ethyl 6-hydroxy-8-chlorooctanoate from its corresponding keto-ester. researchgate.net This process, which includes a cofactor regeneration system using glucose dehydrogenase, achieves a high substrate conversion rate and yield, offering a green and viable route for industrial production. researchgate.net Another example is the use of a newly identified NADH-dependent carbonyl reductase, RhCR, which can convert high concentrations of ethyl 8-chloro-6-oxooctanoate to the (S)-enantiomer, a precursor for (R)-α-lipoic acid. researchgate.net
The enzymatic resolution of a racemic mixture of 6-hydroxy-8-chlorooctanoic acid ethyl ester represents an alternative chemoenzymatic route. In this method, a lipase is used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted (R)-enantiomer. google.com A patent describes a method where lipase is used to resolve racemic 6-hydroxy-8-chlorooctanoic acid ethyl ester, achieving an optical purity of 93.8% for the (R)-enantiomer. google.com Subsequent separation of the product from the remaining starting material is facilitated by differences in their solubility at different pH levels. google.com
These chemoenzymatic strategies underscore the synergy between chemical and biological transformations, enabling the efficient and environmentally benign production of highly pure chiral compounds.
Role As a Chiral Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of (R)-α-Lipoic Aciductm.edunewdrugapprovals.org
(6R)-8-Chloro-6-hydroxyoctanoic acid is a well-established intermediate in the synthesis of (R)-α-Lipoic acid, the naturally occurring and biologically active enantiomer of lipoic acid. uctm.edunewdrugapprovals.org Lipoic acid, also known as thioctic acid, is a sulfur-containing fatty acid that plays a vital role as a cofactor in mitochondrial dehydrogenase complexes. uctm.edu The therapeutic potential of (R)-α-Lipoic acid has driven the development of efficient and stereoselective synthetic routes, many of which utilize chiral precursors like this compound. nih.govnih.gov
Elucidation of Reaction Sequences from this compound to (R)-α-Lipoic Acidnewdrugapprovals.orggoogle.com
The conversion of this compound to (R)-α-Lipoic acid involves a series of chemical transformations designed to introduce the second chlorine atom and subsequently form the characteristic dithiolane ring. newdrugapprovals.orggoogle.com A common synthetic strategy begins with the esterification of this compound, often to its methyl or ethyl ester, to protect the carboxylic acid functionality. drugfuture.comgoogle.com
The pivotal step is the replacement of the hydroxyl group at the C6 position with a chlorine atom. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base such as pyridine. newdrugapprovals.orgdrugfuture.com This reaction proceeds to form the corresponding 6,8-dichlorooctanoic acid ester. drugfuture.com The subsequent step involves the introduction of the sulfur atoms. The dichloro-ester is treated with a sulfur nucleophile, such as sodium disulfide (Na₂S₂), which displaces both chlorine atoms to form the dithiolane ring. uctm.edudrugfuture.com The final step is the hydrolysis of the ester group, usually under basic conditions, to yield (R)-α-Lipoic acid. drugfuture.com
An alternative pathway involves the conversion of the hydroxyl group to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a sulfur nucleophile. google.com
Table 1: General Reaction Sequence for the Synthesis of (R)-α-Lipoic Acid
| Step | Reactant(s) | Reagent(s) | Product |
| 1. Esterification | This compound | Methanol (B129727)/HCl or Ethanol/HCl | (R)-8-Chloro-6-hydroxyoctanoate ester |
| 2. Chlorination | (R)-8-Chloro-6-hydroxyoctanoate ester | Thionyl chloride (SOCl₂), Pyridine | (S)-6,8-Dichlorooctanoate ester |
| 3. Cyclization | (S)-6,8-Dichlorooctanoate ester | Sodium disulfide (Na₂S₂) | (R)-α-Lipoate ester |
| 4. Hydrolysis | (R)-α-Lipoate ester | Base (e.g., KOH) | (R)-α-Lipoic acid |
Stereospecificity Maintenance and Inversion during Transformationnewdrugapprovals.orgdrugfuture.com
Maintaining the desired stereochemistry at the C6 position is crucial for the synthesis of the biologically active (R)-α-Lipoic acid. The stereochemical outcome of the conversion of this compound depends on the specific reaction conditions and reagents employed.
When the hydroxyl group of the corresponding ester is replaced by a chlorine atom using thionyl chloride and pyridine, the reaction typically proceeds with an inversion of configuration at the C6 stereocenter. newdrugapprovals.orgdrugfuture.com This means that the (R)-configuration of the starting hydroxy ester is converted to the (S)-configuration in the resulting dichloro-ester. newdrugapprovals.orgdrugfuture.com Subsequent treatment with sodium disulfide to form the dithiolane ring also involves a nucleophilic substitution that results in another inversion of configuration at C6, ultimately yielding the desired (R)-α-Lipoic acid.
In contrast, methods have been developed to convert (+)-8-chloro-6-hydroxyoctanoic acid to its corresponding sulfonylated derivative while retaining the original stereoconfiguration. google.com This allows for a more direct stereospecific synthesis of (R)-α-lipoic acid. google.com The ability to control whether the reaction proceeds with retention or inversion of stereochemistry provides flexibility in the design of synthetic routes to optically pure α-lipoic acid.
Intermediate in the Formation of Other Halogenated Octanoic Acid Derivativesnewdrugapprovals.orgchemicalbook.com
Beyond its role in the synthesis of (R)-α-Lipoic acid, this compound is a versatile intermediate for the preparation of other halogenated octanoic acid derivatives. These derivatives can serve as valuable building blocks in their own right for various synthetic applications.
Conversion to 6,8-Dichlorooctanoic Acid Estersnewdrugapprovals.orgchemicalbook.com
As previously mentioned, a key transformation of this compound is its conversion to 6,8-dichlorooctanoic acid or its esters. newdrugapprovals.orgchemicalbook.comchemicalbook.com This is typically accomplished by treating the hydroxy acid with a chlorinating agent like thionyl chloride. chemicalbook.com The resulting 6,8-dichlorooctanoic acid is a crucial intermediate for the synthesis of α-Lipoic acid. chemicalbook.com The ethyl ester of 6,8-dichlorooctanoic acid is another important derivative in this synthetic pathway. nih.gov The reaction can be controlled to produce the dichloro derivative with high yield. chemicalbook.com
Synthesis of Sulfonylated Derivativesgoogle.com
The hydroxyl group of this compound can be converted into a sulfonate ester, such as a tosylate or mesylate. google.com This transformation is achieved by reacting the hydroxy acid with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. google.com These sulfonylated derivatives are highly effective leaving groups in nucleophilic substitution reactions, making them valuable intermediates for introducing a variety of functional groups at the C6 position with controlled stereochemistry. google.com A patent describes the synthesis of 8-chloro-6-sulfonylhydroxyoctanoic acids and their esters as intermediate compounds in the synthesis of enantiomers of α-lipoic acid. google.com
Application in Polymer Precursor Synthesis via Ester Interchange Reactions
While the primary application of this compound is in the synthesis of small molecules like (R)-α-Lipoic acid, its bifunctional nature—possessing both a carboxylic acid and a hydroxyl group—lends itself to polymerization reactions. Specifically, it can be envisioned as a monomer for the synthesis of polyesters through condensation polymerization.
Although direct evidence for the use of this compound in polymer synthesis via ester interchange reactions is not extensively documented in the readily available literature, its structural motifs are found in related polyhydroxyalkanoates (PHAs). PHAs are a class of biodegradable polyesters produced by various microorganisms. The enzymatic reduction of related compounds like alkyl 8-chloro-6-oxo-octanoates can produce chiral hydroxy esters that are precursors for these types of polymers. google.comgoogle.comgoogle.com The chloro- and hydroxy- functionalities offer reactive sites for subsequent modifications to tailor the properties of the resulting polymer.
Enzymology and Mechanistic Studies of Biocatalytic Transformations
Characterization of Enzymes Involved in its Synthesis and Derivatization
The synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid is primarily achieved through the enzymatic reduction of its corresponding keto-acid, 8-chloro-6-oxooctanoic acid, or its alkyl esters. google.com The biocatalysts of choice for this transformation are alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which belong to the broader class of oxidoreductases. google.comnih.gov These enzymes facilitate the transfer of a hydride from a nicotinamide (B372718) cofactor, either NADH (reduced nicotinamide adenine (B156593) dinucleotide) or NADPH (reduced nicotinamide adenine dinucleotide phosphate), to the carbonyl group of the substrate. google.comgoogle.com For industrial-scale synthesis, the regeneration of the expensive cofactor is essential. rsc.org This is typically accomplished by using a co-substrate, such as isopropanol, which is oxidized by the same enzyme in a coupled reaction, or by employing a secondary enzyme system like glucose/glucose dehydrogenase (GDH) to regenerate the cofactor. rsc.org
The key advantage of using biocatalysts is their high stereoselectivity. The choice of enzyme directly determines which enantiomer of the product is formed. For the synthesis of 8-chloro-6-hydroxyoctanoic acid alkyl esters, different microbial enzymes yield opposite enantiomers with high fidelity. google.com
A patent for the preparation of these compounds specifies that using an alcohol dehydrogenase from Thermoanaerobium brokii results in the enantiomerically pure (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester. google.com Conversely, employing an alcohol dehydrogenase from Lactobacillus brevis leads to the formation of the (S)-enantiomer. google.com This highlights the exquisite and predictable specificity of these biocatalysts.
Ketoreductases as a class are known for their broad substrate scope, accepting a wide variety of ketone structures, yet they often exhibit exceptional enantioselectivity for the resulting alcohol product, frequently achieving enantiomeric excess (e.e.) values greater than 99%. rsc.orgacs.org This combination of broad applicability and high selectivity makes them powerful tools for manufacturing chiral intermediates for the pharmaceutical industry. nih.govacs.org
| Enzyme Source | Substrate | Product | Stereochemical Outcome |
|---|---|---|---|
| Thermoanaerobium brokii (Alcohol Dehydrogenase) | 8-Chloro-6-oxooctanoic acid alkylester | (R)-8-Chloro-6-hydroxyoctanoic acid alkylester | Enantiomerically Pure (R) |
| Lactobacillus brevis (Alcohol Dehydrogenase) | 8-Chloro-6-oxooctanoic acid alkylester | (S)-8-Chloro-6-hydroxyoctanoic acid alkylester | Enantioselective for (S) |
While specific crystallographic data for an enzyme complexed with 8-chloro-6-oxooctanoic acid is not publicly available, the structural basis for stereoselectivity in ketoreductases is well-understood from studies on analogous substrates. pnas.org KREDs typically feature a substrate-binding pocket adjacent to the bound nicotinamide cofactor (NADPH or NADH). pnas.org A flexible loop often covers the active site upon substrate binding, creating a tailored environment for catalysis. pnas.org
The stereochemical result of the reduction is dictated by the precise orientation of the ketone substrate within this active site. The enzyme positions the substrate such that the hydride from the cofactor can only attack one of the two faces (re or si) of the prochiral carbonyl group. This orientation is stabilized by interactions between the substrate's substituents and the amino acid residues lining the active site's "large" and "small" binding pockets. Mutations to these active site residues can alter the size and character of these pockets, thereby changing or enhancing the enzyme's stereoselectivity. pnas.orgrsc.org
Reaction Mechanism Elucidation for Enantioselective Processes
The enzymatic reduction of a ketone is a well-characterized process that follows an ordered bi-bi kinetic mechanism, where the cofactor binds to the enzyme first, followed by the ketone substrate. rsc.org The chemical mechanism for the enantioselective reduction of 8-chloro-6-oxooctanoic acid involves two key steps:
Hydride Transfer : The core of the reaction is the transfer of a hydride ion (H⁻) from the 4-pro-R position of the nicotinamide ring of NADPH or NADH directly to the carbonyl carbon of the ketone. rsc.orgwikipedia.org
Protonation : Concurrently, a conserved acidic residue in the active site, typically a Tyrosine, acts as a general acid, donating a proton to the carbonyl oxygen atom. rsc.org
The high enantioselectivity observed in these transformations is a direct consequence of the three-dimensional architecture of the enzyme's active site. Following Prelog's rule for dehydrogenase-catalyzed reactions, the enzyme forces the substrate, 8-chloro-6-oxooctanoic acid, to bind in a specific conformation. This precise positioning ensures that the hydride attack occurs on only one face of the carbonyl, leading to the preferential formation of the (R)-alcohol. pnas.orguwindsor.ca
Biocatalyst Engineering and Directed Evolution for Improved Efficiency
While naturally occurring enzymes can be effective, their properties are often not optimal for industrial manufacturing conditions. Techniques such as directed evolution and rational protein engineering are widely used to tailor ketoreductases for specific processes, including the synthesis of chiral chloroalcohols. nih.govgoogle.comnih.gov These methods can dramatically enhance enzyme performance.
Directed evolution mimics natural selection in a laboratory setting through iterative cycles of gene mutagenesis and high-throughput screening to identify variants with desired improvements. nih.gov Common goals for engineering ketoreductases include:
Enhanced Catalytic Activity (kcat) : Increasing the reaction rate to reduce process time and catalyst loading. nih.gov
Improved Stability : Engineering enzymes to withstand high temperatures, organic co-solvents, and high substrate concentrations typical of industrial processes. nih.govmdpi.com
Altered Substrate Specificity : Modifying the active site to accept non-natural substrates or to improve affinity (lower Km) for a target substrate. rsc.org
Increased Enantioselectivity : Fine-tuning the active site to achieve even higher enantiomeric excess (>99.9%) for the desired product. pnas.org
Structure-guided rational design, which uses knowledge of the enzyme's three-dimensional structure to inform which mutations to make, is often used in conjunction with directed evolution. rsc.org Through these advanced engineering strategies, biocatalysts have been developed with activity improvements of several orders of magnitude, transforming them into highly efficient and robust catalysts for the large-scale production of chiral alcohols like this compound. nih.govnih.govmdpi.com
Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., ¹H-NMR for optical purity)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of (6R)-8-chloro-6-hydroxyoctanoic acid. While detailed ¹H-NMR spectral data for this specific compound is not widely published in peer-reviewed literature, the expected proton signals can be predicted based on its chemical structure and data from analogous compounds.
In research settings, a common method to determine the optical purity of chiral alcohols and acids via ¹H-NMR involves the formation of diastereomeric esters with a chiral derivatizing agent. A Russian patent describes a method for determining the optical purity of methyl-(+)-8-chloro-6-hydroxyoctanoate, the methyl ester of the target compound. wikipedia.org This is achieved by reacting the ester with (S)-(+)-O-acetylmandelic acid to form a diastereomeric ester. wikipedia.org The distinct magnetic environments of the protons in the two diastereomers result in separate signals in the ¹H-NMR spectrum, allowing for their quantification and thus the determination of the enantiomeric excess of the original material.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 2.3 - 2.4 | Triplet |
| H3, H4, H5 | 1.4 - 1.8 | Multiplet |
| H6 | 3.6 - 3.8 | Multiplet |
| H7 | 1.8 - 2.0 | Multiplet |
| H8 | 3.5 - 3.7 | Triplet |
| -OH | Broad singlet | |
| -COOH | Broad singlet |
Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Chromatographic Techniques for Purity and Enantiomeric Analysis
Chromatographic methods are central to assessing the purity and enantiomeric composition of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
The enantiomeric purity of this compound is most effectively determined by High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). A Russian patent indicates that the relative content of the optical isomers of 8-chloro-6-hydroxyoctanoic acid was successfully determined using HPLC with optically active sorbents. wikipedia.org
While the patent does not specify the exact chromatographic conditions, the separation of chiral acids and alcohols is a well-established practice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for this purpose. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, is critical for achieving optimal separation of the enantiomers.
Table 2: Representative Chiral HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (due to the carboxyl group) |
| Expected Elution | Baseline separation of the (R)- and (S)-enantiomers |
Note: This is a representative method. Optimization of the mobile phase composition and other parameters may be necessary to achieve the desired resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile impurities and related compounds that may be present in samples of this compound. A crucial step in the synthesis of α-lipoic acid from this intermediate involves its conversion to other derivatives, and monitoring for related substances such as 6,8-dichlorooctanoic acid is essential for process control and final product purity.
Due to the low volatility of the carboxylic acid, derivatization to its more volatile methyl ester is a common practice prior to GC-MS analysis. This can be achieved using reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. The subsequent GC separation allows for the resolution of various components, and the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.
Table 3: Illustrative GC-MS Conditions for the Analysis of Related Substances (as Methyl Esters)
| Parameter | Condition |
| Derivatization Agent | Methanolic HCl or Boron Trifluoride in Methanol |
| GC Column | DB-5ms (or equivalent non-polar capillary column) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mode | Full Scan or Selected Ion Monitoring (SIM) for trace analysis |
Optical Rotation Measurements for Enantiomeric Excess Determination
The determination of the specific rotation of a sample and its comparison to the known value for the pure enantiomer allows for the calculation of the enantiomeric excess (e.e.), providing a measure of the sample's optical purity.
Table 4: Optical Rotation Data for a Related Compound
| Compound | Specific Rotation ([α]²⁰D) | Conditions |
| Methyl-(+)-8-chloro-6-hydroxyoctanoate | +24.5° | c = 1, ethanol |
Theoretical and Computational Studies
Conformational Analysis and Molecular Modeling
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like (6R)-8-Chloro-6-hydroxyoctanoic acid, numerous conformations are possible, each with a different potential energy. Molecular modeling techniques are employed to identify the most stable conformations, which are the ones the molecule is most likely to adopt.
Computational tools can predict various properties of molecules. The table below presents some computed properties for 8-Chloro-6-hydroxyoctanoic acid, which provide a starting point for more detailed molecular modeling.
| Property | Value | Source |
| Molecular Formula | C8H15ClO3 | PubChem nih.gov |
| Molecular Weight | 194.65 g/mol | PubChem nih.gov |
| XLogP3 | 1.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 7 | PubChem nih.gov |
| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |
| Exact Mass | 194.0709720 Da | PubChem nih.gov |
This table is interactive. Click on the headers to sort the data.
These computed descriptors are valuable for understanding the molecule's general physicochemical characteristics and for parameterizing molecular mechanics force fields used in conformational searches and molecular dynamics simulations.
Reaction Pathway Simulations and Transition State Analysis
This compound is a key intermediate in several synthetic pathways, notably in the chemoenzymatic and chemical synthesis of (R)-α-lipoic acid. google.com Simulating the reaction pathways allows chemists to understand the mechanisms, identify potential byproducts, and optimize reaction conditions.
One of the critical applications of this compound is in its conversion to other key intermediates. For instance, its ethyl ester is used in the enzymatic resolution to separate the (R) and (S) enantiomers. cymitquimica.com The synthesis of (R)-α-lipoic acid can proceed through the conversion of this compound or its esters into corresponding dichloro- or sulfonyloxy- derivatives. google.com
Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore these reaction pathways. For the related ethyl ester, it has been noted that DFT calculations can be employed to evaluate the energy barriers for key reaction steps, such as chemical inversion or ester hydrolysis. Such calculations would involve:
Mapping the Potential Energy Surface: Identifying the lowest energy path from reactants to products.
Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.
For example, in the conversion of the hydroxyl group to a better leaving group (e.g., via sulfonylation), transition state analysis can reveal the stereochemical outcome of the reaction (i.e., whether it proceeds with retention or inversion of configuration). google.com Similarly, in lipase-catalyzed resolutions, molecular docking and transition state modeling can elucidate the origin of enantioselectivity, showing how the (R)- or (S)-enantiomer fits preferentially into the enzyme's active site. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these calculations can pinpoint the most reactive sites and predict how the molecule will interact with other reagents.
Key aspects that can be investigated using quantum chemistry include:
Atomic Charges: Calculating the partial charges on each atom to identify electrophilic (electron-poor) and nucleophilic (electron-rich) centers. In this compound, the carbon atom bonded to the chlorine (C8) and the carbonyl carbon of the carboxylic acid (C1) are expected to be electrophilic, while the oxygen atoms of the hydroxyl and carboxyl groups are nucleophilic.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates where the molecule is most likely to donate electrons (nucleophilic attack), while the LUMO shows where it is most likely to accept electrons (electrophilic attack).
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, providing a clear picture of the electron-rich and electron-poor regions, which guides the understanding of intermolecular interactions.
While specific published studies detailing a full quantum chemical analysis of this compound are scarce, the utility of such methods is well-established. For instance, DFT calculations are mentioned as a tool to assess energy barriers for reactions involving its ethyl ester, which is directly related to its electronic structure and reactivity. These computational approaches are invaluable for rationalizing observed reaction outcomes and for designing more efficient synthetic strategies.
Derivatives and Analogues of 6r 8 Chloro 6 Hydroxyoctanoic Acid for Research Purposes
Synthesis and Characterization of Esters (e.g., Ethyl Ester)
Esters of 8-chloro-6-hydroxyoctanoic acid, particularly the ethyl and methyl esters, are common intermediates in synthetic chemistry. Their preparation is a key step, often geared towards producing specific stereoisomers.
One primary method for synthesizing these esters is the enantioselective reduction of a precursor ketone, alkyl 8-chloro-6-oxo-octanoate. google.com This transformation is frequently accomplished using biocatalysts. For instance, various keto reductases and alcohol dehydrogenases are employed to convert the keto-ester into the desired hydroxy-ester with high stereoselectivity. google.comresearchgate.net The process requires a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(H)) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP(H)). google.com
Chemoenzymatic methods have been optimized to achieve high conversion rates. In one study, the keto reductase HGD-1 was identified as an effective catalyst for preparing 6-hydroxy-8-chlorooctanoate ethyl ester, with reaction conditions optimized to achieve a substrate conversion rate exceeding 95%. researchgate.net Similarly, the enzyme CpAR2 from Candida parapsilosis has been engineered to improve its efficiency in manufacturing the (R)-enantiomer of the ester. researchgate.net
Another synthetic route involves the direct esterification of 8-chloro-6-hydroxyoctanoic acid. The methyl ester can be synthesized by refluxing the acid in methanol (B129727) in the presence of a catalytic amount of concentrated hydrochloric acid, yielding the product in high purity. google.com
The characterization of these esters confirms their structure and purity. For example, methyl (+)-8-chloro-6-hydroxyoctanoate has a reported specific optical rotation of [α]D20 = +24.5° (c=1, ethanol). google.com
Table 1: Enzymatic Synthesis of 8-Chloro-6-hydroxyoctanoic Acid Esters This table summarizes various biocatalytic approaches to synthesize stereoisomers of 8-chloro-6-hydroxyoctanoic acid esters.
| Enzyme/Biocatalyst | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Keto reductase HGD-1 | Ethyl 8-chloro-6-oxooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | Achieved over 95% substrate conversion rate under optimized conditions. | researchgate.net |
| CpAR2 Variant | Ethyl 8-chloro-6-oxooctanoate | (R)-8-chloro-6-hydroxyoctanoic acid [(R)-ECHO] | An engineered variant showed significantly improved activity and thermostability. | researchgate.net |
| Carbonyl reductase RhCR | Ethyl 8-chloro-6-oxooctanoate (ECOO) | Ethyl (S)-8-chloro-6-hydroxyoctanoate [(S)-ECHO] | Stoichiometric conversion of high concentrations of substrate (440 g/L). | researchgate.net |
| Lactobacillus brevis ADH | Alkyl 8-chloro-6-oxo-octanoate | (S)-8-chloro-6-hydroxy-octanoic acid alkyl ester | Demonstrates the use of alcohol dehydrogenases for producing the (S)-enantiomer. | google.com |
| Geotrichum candidum | Alkyl 8-chloro-6-oxo-octanoate | (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester | Whole-cell biocatalyst used for enantioselective reduction to the (R)-ester. | google.com |
| Mucor racemosus | Alkyl 8-chloro-6-oxo-octanoate | (S)-8-chloro-6-hydroxyoctanoic acid alkyl ester | Whole-cell biocatalyst used for enantioselective reduction to the (S)-ester. | google.com |
Exploration of Variations in Chain Length and Halogen Substitution
While the eight-carbon chain of octanoic acid is central to its role as a precursor, researchers have explored analogues with modified backbones and substitutions for various scientific investigations.
A key structural variation involves the substitution pattern of halogens. For example, 8-chloro-6-hydroxyoctanoic acid ethyl ester can be converted into 6,8-dichlorooctanoic acid esters. This conversion typically involves hydrolysis of the ester followed by reaction with an inorganic acid. These di-chlorinated analogues serve as intermediates in other synthetic pathways. google.com
Research into fatty acids of varying chain lengths provides a broader context. Studies have shown that the biological effects of fatty acids can be chain-length dependent. For instance, in the study of satiety signals, long-chain fatty acids like oleic acid were found to be more potent at suppressing feeding than medium-chain fatty acids like octanoic acid. taylorandfrancis.com Furthermore, the de novo biosynthesis of 8-hydroxyoctanoic acid (the non-chlorinated parent compound) in yeast has been developed, highlighting the interest in producing medium-chain length hydroxy fatty acids for industrial applications. nih.gov
Development of Stereoisomers and Diastereomers
The stereochemistry at the C6 position is critical, and significant research has been dedicated to developing methods for synthesizing specific enantiomers, namely (R)- and (S)-8-chloro-6-hydroxyoctanoic acid and their corresponding esters.
Two principal strategies have emerged:
Enantioselective Reduction: This "bottom-up" approach involves the stereospecific reduction of a prochiral ketone, alkyl 8-chloro-6-oxo-octanoate. google.com Various microorganisms and isolated enzymes are used to produce either the (R) or (S) alcohol. For example, strains of the fungus Geotrichum candidum can produce the (R)-ester, while Mucor racemosus can yield the (S)-ester. google.com Isolated enzymes, such as alcohol dehydrogenase from Lactobacillus brevis or the carbonyl reductase RhCR, are used to synthesize the (S)-enantiomer. google.comresearchgate.net Conversely, certain reductases like the CpAR2 variant are effective for producing the (R)-enantiomer. researchgate.net
Resolution of Racemates: This "top-down" method separates a 1:1 mixture of enantiomers.
Diastereomeric Salt Formation: Racemic 8-chloro-6-hydroxyoctanoic acid can be resolved by reacting it with an optically pure chiral amine, such as R-(+)-α-methylbenzylamine. google.com This reaction creates a pair of diastereomeric salts which exhibit different solubilities, allowing the less soluble salt to be isolated through crystallization. google.com The pure enantiomer of the acid can then be recovered from the separated salt. google.com
Enzymatic Kinetic Resolution: Lipases can be used to resolve racemic ethyl 8-chloro-6-hydroxyoctanoate. cymitquimica.com These enzymes selectively acylate one enantiomer over the other, allowing for the separation of the unreacted enantiomer from its acylated counterpart. cymitquimica.com Lipases such as Lipase (B570770) PS-D, MY, and CRL have shown high enantioselectivity in this process.
Table 2: Methods for Stereoisomer Development This table outlines the primary strategies employed to obtain specific enantiomers of 8-chloro-6-hydroxyoctanoic acid and its esters.
| Method | Starting Material | Reagent/Catalyst | Product | Description | Reference |
|---|---|---|---|---|---|
| Enantioselective Reduction | Alkyl 8-chloro-6-oxo-octanoate | Geotrichum candidum | (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester | Biocatalytic reduction yields the (R)-enantiomer. | google.com |
| Enantioselective Reduction | Alkyl 8-chloro-6-oxo-octanoate | Lactobacillus brevis ADH | (S)-8-chloro-6-hydroxy-octanoic acid alkyl ester | Enzymatic reduction yields the (S)-enantiomer. | google.com |
| Diastereomeric Salt Formation | Racemic 8-chloro-6-hydroxyoctanoic acid | R-(+)-α-methylbenzylamine | (+)-8-chloro-6-hydroxyoctanoic acid | Separation of diastereomeric salts by crystallization. | google.com |
| Enzymatic Kinetic Resolution | Racemic ethyl 8-chloro-6-hydroxyoctanoate | Lipase (e.g., Lipase PS-D) | (R)-ethyl 8-chloro-6-hydroxyoctanoate | Enantioselective transacylation using an acyl donor like vinyl acetate. | cymitquimica.com |
Non-Lipoic Acid Related Octanoic Acid Analogues
While much of the research on octanoic acid derivatives is linked to lipoic acid, several analogues are studied in different contexts. These investigations leverage the eight-carbon backbone for functions unrelated to its role as an antioxidant precursor.
One such area is the development of functionalized linkers for nanotechnology. For example, iso-α-lipoic acid, an achiral analogue, has been used to connect a tumor-associated carbohydrate antigen to gold nanoparticles. nih.gov The achiral nature of this linker simplifies the design, synthesis, and characterization of the resulting nanosystem. nih.gov
Additionally, research has focused on the biosynthesis of basic octanoic acid derivatives for industrial use. The de novo biosynthesis of 8-hydroxyoctanoic acid in yeast from simple carbon sources like glucose has been demonstrated. nih.gov This work aims to establish platforms for producing terminally hydroxylated fatty acids, which are valuable compounds for various industrial applications. nih.gov
The parent compound, octanoic acid, is itself a subject of study in physiological research. It is a naturally occurring medium-chain fatty acid from which alpha-lipoic acid is enzymatically synthesized in mitochondria. taylorandfrancis.comnih.gov Its role in metabolic signaling, such as satiety, has been investigated, demonstrating that different fatty acids can have distinct physiological effects. taylorandfrancis.com
Q & A
Basic Research Questions
Q. How is (6R)-8-Chloro-6-hydroxyoctanoic acid synthesized with high enantiomeric purity, and what purification methods are recommended?
- Methodology :
- Chiral Resolution : Use enantiomerically pure starting materials, such as (R)-configured precursors, to ensure stereochemical fidelity. Protecting groups (e.g., silyl ethers for the hydroxyl group) prevent undesired side reactions during chlorination .
- Stepwise Synthesis : Combine hydroxyoctanoic acid derivatives with selective chlorination agents (e.g., SOCl₂ or PCl₃) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purification : Employ reverse-phase HPLC or chiral column chromatography to isolate the (6R)-enantiomer. Verify purity using optical rotation measurements and NMR for stereochemical confirmation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopic Analysis :
- NMR : Use and NMR to confirm the positions of the hydroxyl and chlorine groups. Coupling constants in NMR can validate the (6R) configuration .
- IR Spectroscopy : Identify characteristic O–H (3200–3600 cm) and C–Cl (550–850 cm) stretches .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (CHClO) and detects isotopic patterns for chlorine .
- Chiral Purity : Chiral HPLC with a cellulose-based column and polarimetric analysis confirm enantiomeric excess (>99%) .
Advanced Research Questions
Q. How can researchers investigate the reactivity of the hydroxyl and chlorine groups in this compound under varying pH conditions?
- Methodology :
- Kinetic Studies : Conduct esterification or nucleophilic substitution reactions under acidic/alkaline conditions. Monitor reaction rates via NMR (if using fluorinated reagents) or UV-Vis spectroscopy .
- pH-Dependent Stability : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC quantification to assess degradation pathways (e.g., hydrolysis of the Cl group) .
- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites and transition states, correlating with experimental data .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Reproducibility Framework :
- Assay Standardization : Validate cell-based assays (e.g., enzyme inhibition) using positive controls and replicate experiments.
- Structural Confirmation : Re-synthesize disputed derivatives and verify structures via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
- Meta-Analysis : Systematically review literature to identify variables (e.g., solvent polarity, temperature) affecting activity. Use statistical tools (e.g., ANOVA) to assess significance .
Q. How can isotopic labeling (e.g., , ) elucidate the metabolic pathways of this compound in vivo?
- Methodology :
- Synthesis of Labeled Analogs : Incorporate at the C6 position via asymmetric synthesis with labeled precursors. Verify isotopic enrichment using LC-MS/MS .
- Tracer Studies : Administer labeled compounds to model organisms (e.g., rodents) and analyze metabolites in plasma/urine via high-resolution mass spectrometry. Map metabolic intermediates (e.g., β-oxidation products) .
Data Presentation and Analysis Guidelines
Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?
- Methodology :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC values with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points.
- Software Tools : Use GraphPad Prism or R packages (e.g.,
drc) for robust statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
